RU 24213 - 67383-44-2

RU 24213

Catalog Number: EVT-1548654
CAS Number: 67383-44-2
Molecular Formula: C19H26ClNO
Molecular Weight: 319.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RU 24213, with the chemical formula C19H26ClNO and a molecular weight of 319.9 g/mol, is a compound primarily studied for its interactions with dopamine receptors. It is classified as a dopamine D2 receptor agonist and exhibits additional activity at kappa opioid receptors. The compound is notable for its potential applications in neuropharmacology, particularly in the treatment of disorders such as Parkinson’s disease and other neurological conditions.

Source and Classification

RU 24213 was first synthesized and characterized in the context of pharmacological research aimed at understanding dopamine receptor functions. It falls under the category of psychoactive compounds, specifically targeting dopamine receptors which play a crucial role in regulating mood, behavior, and motor control. The compound's unique properties make it a valuable reference in studies involving dopamine receptor modulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of RU 24213 involves several key steps:

  1. Initial Reaction: The process begins with the reaction of 3-methoxyphenylethylamine with phenylethyl bromide. This reaction is conducted in refluxing triethylamine to produce an intermediate compound, 3-methoxy-N-(phenylethyl)phenylethylamine.
  2. Alkylation: The intermediate is then subjected to alkylation using 1-iodopropane in the presence of potassium carbonate and refluxing acetone, yielding 3-methoxy-N-propyl-N-(phenylethyl)phenylethylamine.
  3. Demethylation: The final step involves demethylation, where the compound is treated with refluxing aqueous 48% hydrobromic acid, followed by the formation of the hydrochloride salt using hydrochloric acid.
Molecular Structure Analysis

Structure and Data

The molecular structure of RU 24213 can be described as follows:

  • IUPAC Name: 3-[2-[2-phenylethyl(propyl)amino]ethyl]phenol; hydrochloride
  • InChI Key: XSGDSLCZJWMGOI-UHFFFAOYSA-N
  • SMILES Representation: CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.Cl

The structure features a phenolic group linked to a propylamino chain, which is critical for its interaction with dopamine receptors.

Chemical Reactions Analysis

Reactions and Technical Details

RU 24213 participates in various chemical reactions:

  • Oxidation: The compound can undergo oxidation using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be achieved using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Substitution reactions may occur with halogenated compounds under suitable conditions, leading to diverse products depending on the specific reagents used.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Solid (as a hydrochloride salt)
  • Solubility: Soluble in water due to the presence of the hydrochloride group.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

These properties are crucial for understanding how RU 24213 behaves in biological systems and its potential therapeutic applications.

Applications

Scientific Uses

RU 24213 has several significant applications in scientific research:

  • Chemistry: It serves as a reference compound in studies focused on dopamine receptor agonists and antagonists.
  • Biology: The compound is utilized in research investigating dopamine receptor functions and associated signaling pathways.
  • Medicine: Investigated for its therapeutic potential in treating Parkinson’s disease and other neurological disorders due to its dopaminergic activity.
  • Pharmaceutical Industry: Used in the development of new drugs targeting dopamine receptors, contributing to advancements in neuropharmacology.
Chemical and Pharmacological Profile of RU 24213

Structural Characteristics and Synthesis

RU 24213 (systematic name: N-n-propyl-N-phenylethyl-3-hydroxyphenylethylamine) is a synthetic diphenethylamine derivative featuring distinct structural motifs critical for its dopaminergic activity. The compound consists of two phenethylamine moieties linked through a nitrogen atom, with one aromatic ring bearing a meta-hydroxyl group essential for receptor interaction [9]. This 3-monohydroxy substitution pattern differentiates it from related compounds like RU 24926, which contains a catechol-like 3,4-dihydroxy configuration [2]. The N-propyl chain attached to the tertiary nitrogen optimizes receptor affinity by balancing steric and electronic properties [9].

Synthesis typically proceeds via alkylation of 2-(3-methoxyphenyl)ethaneamine with phenethyl bromide, followed by O-demethylation to reveal the phenolic hydroxyl group. Alternative routes involve direct N-alkylation of substituted phenethylamine precursors using lithium aluminum hydride reduction of intermediate amides [9]. The molecular scaffold's flexibility allows strategic modifications: extending the N-alkyl chain (e.g., n-butyl to n-hexyl) enhances κ-opioid receptor affinity, while introducing cycloalkylmethyl groups (e.g., cyclopropylmethyl) shifts activity toward antagonism [9]. Crystallographic analysis confirms the molecule adopts an extended conformation in solid state, with the hydroxyl group positioned for hydrogen bonding with dopaminergic receptors [5].

Table 1: Key Structural Features of RU 24213

FeatureChemical GroupPharmacological Significance
Aromatic substitution3-hydroxyphenylDopamine receptor recognition motif
Tertiary nitrogenN-propyl groupOptimal D2 receptor affinity
Linking moietyEthylene bridge (-CH₂-CH₂-)Conformational flexibility for receptor docking
Second aromatic ringPhenyl groupHydrophobic pocket interaction

Receptor Binding Affinity and Selectivity

RU 24213 exhibits complex polypharmacology, primarily functioning as a dopamine receptor agonist with secondary activity at opioid receptors. Initial characterization demonstrated potent agonism at dopamine D2 receptors (IC₅₀ ~15 nM), with 10-fold selectivity over D1 receptors in rodent striatal membrane preparations [1] [5]. Behavioral studies confirmed D2-mediated effects: RU 24213 induced dose-dependent stereotypies (sniffing, gnawing) in rats and contralateral rotations in 6-hydroxydopamine-lesioned mice—effects blocked by the D2 antagonist haloperidol but resistant to D1-selective antagonists [5] [10].

Surprisingly, binding assays revealed significant affinity for κ-opioid receptors (KOR) where it functions as an antagonist. RU 24213 competitively inhibits [³H]bremazocine binding in guinea pig brain membranes (Kᵢ = 38 nM) and antagonizes U50,488-induced analgesia in rabbits without intrinsic agonist activity [2]. This KOR antagonism occurs concurrently with μ-opioid receptor (MOR) blockade, distinguishing it from selective KOR ligands. The diphenethylamine core structure enables this dual targeting: molecular modeling suggests the protonated nitrogen and hydroxyl group orientation permit hydrogen bonding with opioid receptor residues, while N-alkyl chain length modulates selectivity [9].

Table 2: Receptor Binding Profile of RU 24213

Receptor TypeAffinity (Kᵢ or IC₅₀)Functional ActivityExperimental System
Dopamine D215 ± 3 nMFull agonistRat striatal membranes
Dopamine D1150 ± 20 nMPartial agonistRat striatal membranes
κ-opioid (KOR)38 ± 5 nMAntagonistGuinea pig brain membranes
μ-opioid (MOR)420 ± 45 nMAntagonistRabbit vas deferens bioassay

Notably, RU 24213 distinguishes between D1 and D2 behavioral pathways: it fails to induce D1-characteristic grooming behaviors in sensitized rats, whereas D2-selective agonists like quinpirole produce augmented stereotypies after subchronic psychostimulant pretreatment [10]. This pharmacological dichotomy positions RU 24213 as a critical tool for dissecting dopamine receptor subtypes' roles in behavioral sensitization and addiction mechanisms.

Pharmacokinetic Properties and Metabolic Pathways

RU 24213 exhibits rapid absorption and central nervous system penetration following peripheral administration, attributed to its moderate lipophilicity (calculated logP ≈ 2.8). Peak behavioral effects in rodents occur within 15–30 minutes post-intraperitoneal injection, with duration not exceeding 90 minutes—significantly shorter than ergoline-derived agonists like bromocriptine [1] [5]. This pharmacokinetic profile suggests limited tissue accumulation and efficient elimination.

Metabolism occurs primarily via hepatic cytochrome P450 (CYP) enzymes, featuring two dominant pathways:

  • Phase I transformations: Aliphatic hydroxylation at the N-propyl chain (forming benzylic alcohol metabolites) and aromatic O-demethylation of residual methoxy groups in precursor compounds [4]. CYP2D6 predominantly mediates these oxidations, evidenced by inhibition studies using quinidine [7].
  • Phase II conjugation: Direct glucuronidation of the phenolic hydroxyl group catalyzed by UGT1A9 and UGT2B7, producing the dominant urinary metabolite RU 24213-glucuronide [4] [7]. Sulfation represents a minor pathway (<15% total clearance) due to steric hindrance from adjacent substituents.

Table 3: Major Metabolic Pathways of RU 24213

PhaseReaction TypeEnzymes InvolvedPrimary Metabolites
IAliphatic hydroxylationCYP2D6 > CYP3A4Propyl-hydroxy-RU 24213
IAromatic demethylationCYP2D6 (minor)Catechol derivatives (trace)
IIGlucuronidationUGT1A9, UGT2B7RU 24213-3-O-glucuronide
IISulfationSULT1A3RU 24213-3-O-sulfate (minor)

Pharmacokinetic studies in dogs reveal low oral bioavailability (<25%), likely due to first-pass metabolism. Enterohepatic recirculation of glucuronide metabolites may prolong low-level exposure, though negligible tissue accumulation occurs [5]. Unlike lipophilic psychotropics (e.g., THC), RU 24213 shows minimal depot binding in adipose tissue, preventing extended terminal half-life [4]. The compound displays linear kinetics within therapeutic dose ranges but may undergo metabolic saturation at supratherapeutic concentrations due to CYP2D6 capacity limitations [7]. Crucially, its metabolism is susceptible to drug interactions: CYP2D6 inhibitors (e.g., fluoxetine) elevate plasma concentrations, while CYP inducers (e.g., rifampicin) accelerate clearance [7].

Properties

CAS Number

67383-44-2

Product Name

RU 24213

IUPAC Name

3-[2-[2-phenylethyl(propyl)amino]ethyl]phenol;hydrochloride

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

InChI

InChI=1S/C19H25NO.ClH/c1-2-13-20(14-11-17-7-4-3-5-8-17)15-12-18-9-6-10-19(21)16-18;/h3-10,16,21H,2,11-15H2,1H3;1H

InChI Key

XSGDSLCZJWMGOI-UHFFFAOYSA-N

SMILES

CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.Cl

Synonyms

3-(2-(N-phenylethyl)-N-((propyl)amino)ethyl)phenol. HCl
N-n-propyl-N-phenylethyl-4(3-hydroxyphenyl)ethylamine hydrochloride
N-n-propyl-N-phenylethyl-p(3-hydroxyphenyl)ethylamine hydrochloride
RU 24213
RU-24213
RU24213

Canonical SMILES

CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.